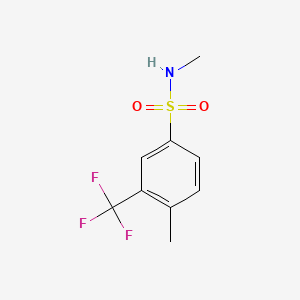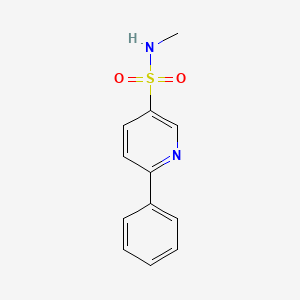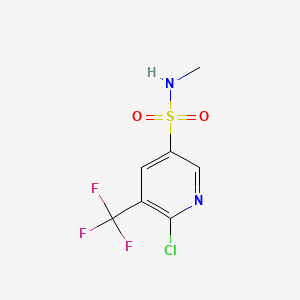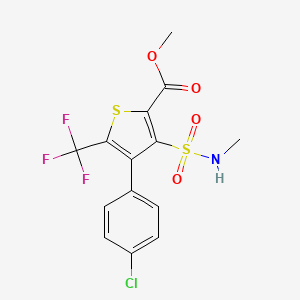![molecular formula C8H4F3N3OS B6288039 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% CAS No. 2703752-79-6](/img/structure/B6288039.png)
5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% is a useful research compound. Its molecular formula is C8H4F3N3OS and its molecular weight is 247.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% is 247.00271742 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . Therefore, it’s plausible that MFCD34168877 may interact with bacterial cells or oxidative stress-related targets in the body.
Mode of Action
Based on its structural similarity to other antimicrobial and antioxidant agents, it might interact with its targets to inhibit their function . The trifluoromethyl group in its structure could play a crucial role in these interactions, possibly enhancing the compound’s binding affinity to its targets.
Biochemical Pathways
Given its potential antimicrobial and antioxidant properties, it might be involved in pathways related to bacterial growth and oxidative stress response .
Result of Action
Based on its potential antimicrobial and antioxidant activities, it might inhibit bacterial growth and reduce oxidative stress in cells .
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3OS/c9-8(10,11)4-1-2-12-5(3-4)6-13-14-7(16)15-6/h1-3H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKZOTKFKYKLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6287975.png)
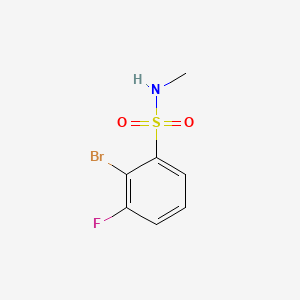
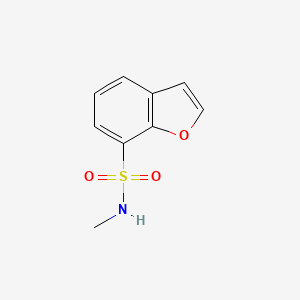
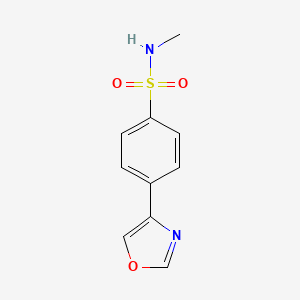
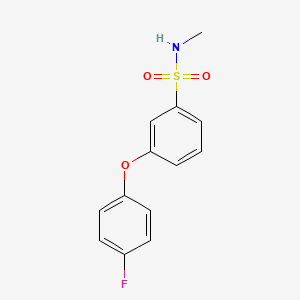
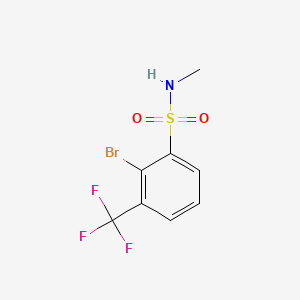

![N-Methyl-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, 95%](/img/structure/B6288014.png)
![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid methylamide, 95%](/img/structure/B6288015.png)
